8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound (CAS: 903861-96-1) is a fluorinated arylpiperazinylalkyl derivative of the 1H-imidazo[2,1-f]purine-2,4-dione scaffold. Its structure features a 1,7-dimethylimidazopurine core substituted at the 8-position with a 3-(1H-imidazol-1-yl)propyl chain . Molecular docking studies highlight its affinity for 5-HT1A receptors, which is attributed to the imidazole moiety and alkyl spacer optimizing interactions with receptor subpockets .
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-22-11-12(19(2)15(24)18-13(11)23)17-14(22)21(10)6-3-5-20-7-4-16-9-20/h4,7-9H,3,5-6H2,1-2H3,(H,18,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWIRLCYKDMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the imidazo[2,1-f]purinedione family, synthesized via cyclization of halogenated xanthine derivatives with amines. Key steps include:
Detailed Synthetic Procedures
Synthesis of 7-(3-Chloropropyl)-8-bromotheophylline
The precursor is synthesized via halogenation of theophylline derivatives. A modified two-phase catalysis method improves yield:
Cyclization with 3-(1H-Imidazol-1-yl)propylamine
The critical cyclization step forms the imidazo[2,1-f]purinedione framework:
- Reactants : 7-(3-chloropropyl)-8-bromotheophylline, 3-(1H-imidazol-1-yl)propylamine (5:1 molar ratio).
- Solvent : Dimethylformamide (DMF) or ethanol.
- Conditions : Reflux at 80°C for 8–15 hours.
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
- Yield : 58–68%.
Table 1: Optimization of Cyclization Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 10 | 65 |
| Ethanol | 78 | 12 | 58 |
| Solvent-free | 100 | 6 | 52 |
Functionalization and Methylation
Post-cyclization, methylation at N1 and N7 is achieved using methyl iodide under basic conditions:
Characterization and Analytical Data
The final compound is validated via spectral techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Alternative Synthetic Routes
Industrial-Scale Considerations
For bulk production, continuous flow systems enhance efficiency:
- Reactor Type : Tubular reactor with inline monitoring.
- Throughput : 5 kg/day with 95% purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole and purine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: : It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole and purine rings can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below compares key structural features and pharmacological activities of the target compound with analogues:
Pharmacological Activity Trends
Substituent Length and Flexibility :
Aromatic and Heterocyclic Modifications :
- Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) groups on the piperazine ring influence selectivity: AZ-861’s bulkier substituent reduces α1-adrenergic side effects .
- The imidazole moiety in the target compound enhances 5-HT1A binding compared to morpholine-substituted analogues (e.g., ), which may shift target specificity .
- Enzyme Inhibition: Compound 5’s dihydroisoquinolinyl group confers PDE4B inhibition (IC50: 120 nM), a feature absent in the target compound .
Biological Activity
The compound 8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the fusion of an imidazole ring with a purine ring system. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Reacting 1H-imidazole with a propylating agent.
- Introduction of the Purine Ring : Combining the imidazole derivative with a purine precursor.
- Final Modifications : Additional chemical modifications such as methylation or phenylethylation to achieve the desired structure.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- SW480 and SW620 Cell Lines : The compound demonstrated moderate growth inhibition at concentrations around 10 µM, suggesting its potential as a therapeutic agent against colorectal cancer .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation and angiogenesis .
Antimicrobial and Antifungal Activities
Preliminary studies have suggested that this compound may possess antimicrobial and antifungal properties:
- Antimicrobial Activity : The imidazole moiety is known for its ability to interact with biological targets, which may contribute to its effectiveness against various microbial strains.
- Fungal Inhibition : Some studies have reported promising results in inhibiting fungal growth, although specific data on efficacy and mechanisms remain limited.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : It may bind to specific cellular receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and metastasis.
- Signaling Pathway Modulation : By affecting various signaling pathways, it alters cellular functions that contribute to cancer progression and microbial resistance .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization of amido-nitriles () or coupling reactions using Huisgen cycloaddition (). Key steps:
- Substituent Introduction : The imidazole-propyl chain is added via alkylation or nucleophilic substitution under mild conditions (40–60°C) using ethanol or dichloromethane as solvents .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity, though yields vary (10–55%) depending on steric hindrance .
- Optimization : Automated flow chemistry platforms improve efficiency in industrial settings, while microwave-assisted synthesis reduces reaction times .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : - and -NMR confirm substituent positions and regiochemistry. For example, imidazole protons resonate at δ 7.2–8.1 ppm, while purine methyl groups appear at δ 3.0–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at m/z 396.4) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions .
Q. What in vitro assays are appropriate for initial evaluation of enzyme inhibition?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure ATP-competitive binding (IC values).
- Cell Viability Assays : Screen anticancer potential via MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme-Specific Protocols : For adenosine receptor antagonism, cAMP accumulation assays in HEK293 cells transfected with receptor subtypes (A, A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Substituent Variation : Synthesize analogs with modified imidazole chains (e.g., hydroxypropyl vs. phenethyl) and test potency. For example, replacing the benzyl group with a methoxyphenyl enhances solubility and receptor affinity .
- Activity Cliffs : Compare IC values of analogs (e.g., 3-hydroxypropyl derivatives show 10-fold higher activity than acetylated variants) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to adenosine receptors, prioritizing substituents with favorable hydrophobic interactions .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low oral bioavailability (<20%) may explain poor in vivo activity .
- Metabolite Identification : Use hepatic microsome incubations to detect oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) that may deactivate the compound .
- Formulation Optimization : Nanoemulsions or liposomes improve solubility and tissue penetration .
Q. Which computational methods predict binding affinity to adenosine receptors?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., A receptor PDB: 4EIY) over 100 ns to assess stability of hydrogen bonds with Asn253 and His264 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications, guiding rational design .
- QSAR Models : Train models using datasets of purine derivatives to correlate logP and polar surface area with IC values .
Q. What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR Knockout Models : Delete putative targets (e.g., adenosine receptors) in cell lines and compare dose-response curves to wild-type .
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for identification via LC-MS/MS .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality Control : Implement HPLC-UV (λ = 254 nm) to ensure >98% purity and exclude degradation products .
- Standardized Assays : Use internal controls (e.g., reference inhibitors like ZM241385 for adenosine receptors) to normalize inter-experimental variability .
- Collaborative Validation : Share compound samples with independent labs to confirm key findings .
Q. What analytical methods detect and quantify degradation products?
- Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH for 4 weeks) and analyze via UPLC-QTOF. Major degradation pathways include hydrolysis of the imidazole-propyl chain .
- Forced Degradation : Expose to 0.1 M HCl/NaOH or UV light (254 nm) to identify labile functional groups .
Methodological Resources
| Technique | Application | Key Reference |
|---|---|---|
| Continuous Flow Synthesis | Scalable production | |
| CETSA | Target engagement validation | |
| Molecular Docking | Binding mode prediction | |
| HR-ESI-MS | Structural confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
